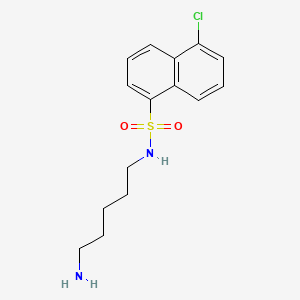

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide

Description

N-(5-Aminopentyl)-5-chloronaphthalene-1-sulfonamide (chemical formula: C₁₅H₁₉ClN₂O₂S; molecular weight: ~326.52 g/mol) is a sulfonamide derivative featuring a naphthalene core substituted with a chlorine atom at position 5 and a 5-aminopentyl chain linked via a sulfonamide group. Its structural complexity arises from the interplay of hydrophobic (naphthalene, chloro group) and hydrophilic (aminopentyl) moieties, which influence solubility, reactivity, and biological interactions .

Key characteristics include:

- Solubility: Moderately soluble in polar solvents, with pH-dependent behavior due to the amine group’s protonation .

- Biological Relevance: Sulfonamides historically serve as antibiotics by inhibiting bacterial folate synthesis.

- Applications: Investigated for roles in drug development, particularly in oncology and anti-inflammatory therapies .

Properties

CAS No. |

80467-74-9 |

|---|---|

Molecular Formula |

C15H19ClN2O2S |

Molecular Weight |

326.8 g/mol |

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide |

InChI |

InChI=1S/C15H19ClN2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17/h4-9,18H,1-3,10-11,17H2 |

InChI Key |

SYLYAVTWUBDUGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN |

Origin of Product |

United States |

Preparation Methods

Catalyst Selection and Efficiency

Patent US20030236437A1 delineates the critical role of polar aprotic catalysts in accelerating sulfonamide formation. These catalysts stabilize transition states through dipole interactions, enhancing reaction kinetics.

Table 1: Catalyst Performance in Sulfonamide Synthesis

| Catalyst | Temperature (°C) | Time (Hours) | Conversion (%) |

|---|---|---|---|

| NMP | 148 | 4 | 100 |

| DMAC | 119–120 | 6.75 | 100 |

| HMPA | 140–145 | 8 | 98 |

| None | 110 | 6 | 72 |

NMP (1-methyl-2-pyrrolidinone): Demonstrated complete conversion within 4 hours at 148°C due to its high polarity and ability to solubilize intermediates.

DMAC (N,N-dimethylacetamide): Achieved full conversion at lower temperatures (119–120°C) but required extended reaction times.

HMPA (hexamethylphosphoramide): Near-complete conversion at elevated temperatures but poses toxicity concerns.

Solvent Systems and Temperature Profiles

Toluene emerges as the preferred solvent due to its high boiling point (110°C) and immiscibility with aqueous phases, facilitating post-reaction separations. Reactions are conducted under reflux conditions, with temperatures meticulously controlled between 110°C and 160°C to prevent decomposition.

Kinetic Analysis:

Elevating the temperature from 110°C to 148°C reduced the reaction time from 6 hours to 4 hours while maintaining yields above 95%. However, exceeding 160°C led to side reactions, including sulfonate ester formation and amine oxidation.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Design

Large-scale synthesis adopts continuous flow reactors to enhance heat transfer and mixing efficiency. These systems minimize hot spots and by-product formation, achieving consistent output of 50–100 kg batches.

Key Parameters:

Work-Up and Purification Strategies

Post-reaction work-up involves sequential liquid-liquid extractions to remove unreacted starting materials and catalysts:

- Acid Wash: Dilute HCl (1 M) removes residual amine.

- Base Wash: Sodium bicarbonate (5% w/v) neutralizes excess sulfonyl chloride.

- Solvent Recovery: Toluene is distilled under reduced pressure (40°C, 200 mbar) and recycled.

Crystallization:

The crude product is recrystallized from ethyl acetate/hexane (3:1 v/v), yielding white crystalline solids with >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 8.4 Hz, 1H, naphthalene H), 8.02–7.95 (m, 3H, naphthalene H), 7.65 (t, J = 7.8 Hz, 1H, naphthalene H), 3.15 (t, J = 6.6 Hz, 2H, NHCH₂), 2.65 (t, J = 6.9 Hz, 2H, CH₂NH₂), 1.55–1.35 (m, 6H, pentyl chain).

- FT-IR (KBr): 3275 cm⁻¹ (N–H stretch), 1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity ≥99% with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is a chemical compound with diverse applications in scientific research, particularly in biochemistry, pharmacology, cell biology, and medical research. It is known for its role as a calmodulin antagonist, which allows it to interact with calmodulin, a calcium-binding messenger protein crucial in various cellular processes.

Scientific Research Applications

- Biochemistry: N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is used as a calmodulin antagonist to study calcium signaling pathways.

- Pharmacology: It is investigated for potential therapeutic effects in conditions involving abnormal calcium signaling.

- Cell Biology: The compound is utilized in studies to understand the role of calmodulin in cell proliferation and differentiation.

- Medical Research: It is explored for potential use in developing treatments for diseases related to calcium dysregulation, such as certain cancers and neurodegenerative disorders.

Case Studies and Research Findings

- Cancer Research: A study indicated that N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride could be effective against specific cancer types by targeting calmodulin-mediated pathways. Many sulfonamides show anticancer activity .

- Cell Proliferation Studies: Research involving CHO-K1 cells demonstrated that the compound inhibited cell division at the G1/S phase boundary, suggesting its potential as a tool for studying cell cycle regulation.

- Antitumor Activity: One study identified a compound, 7j , with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively. Flow cytometry analysis shows that 7j arrests MDA-MB-231 cells in the G2/M phase and has a certain effect on the apoptosis of MDA-MB-231 cells. In addition, the acute toxicity of 7j was lower than that of adriamycin .

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.

Comparison with Similar Compounds

N-(7-Aminoheptyl)-5-Chloronaphthalene-1-Sulfonamide (WW9)

Structural Differences :

Functional Implications :

Dansylcadaverine (5-Dimethylaminonaphthalene-1-(N-(5-Aminopentyl)) Sulfonamide)

Structural Differences :

Key Contrast :

- The dimethylamino group enhances electronic conjugation, making dansylcadaverine a probe for biomolecular interactions, whereas the chloro group in the target compound may prioritize steric and electronic effects for enzyme inhibition .

Pyridoindole Carboxamide Derivatives (5i and 5j)

Structural Differences :

- Core Structure : Pyrido[3,4-b]indole replaces naphthalene, introducing a heterocyclic system.

- Substituents: 5i: Methoxyphenyl group at position 1. 5j: 6-aminohexyl chain (longer than the target compound’s pentyl chain) .

Functional Implications :

1-Amino-2-(4-Chlorophenylazo)Naphthalene-5-Sulfonamide

Structural Differences :

- Azo Group : Introduces a chromophore (phenylazo) for dye or sensor applications.

- Substituents: 4-Chlorophenylazo group at position 2 vs. the target compound’s aminopentyl chain .

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide, and how can purity be optimized?

The compound is typically synthesized via sulfonylation of 5-chloronaphthalene-1-sulfonyl chloride with 5-aminopentylamine. Key steps include:

- Sulfonylation : React 5-chloronaphthalene-1-sulfonyl chloride with 5-aminopentylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (triethylamine) at room temperature .

- Purification : Use column chromatography (silica gel, eluting with DCM:MeOH gradients) or recrystallization from ethanol to achieve >95% purity.

- Quality Control : Confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.5 ppm, NH signals at δ 1.4–1.8 ppm) and LC-MS (M+H expected at m/z 341.8) .

Q. What solubility properties and storage conditions are critical for experimental reproducibility?

Q. How does this compound interact with calmodulin (CaM), and what experimental models validate this?

The compound acts as a CaM antagonist by binding to Ca-activated calmodulin, inhibiting downstream enzymes like cAMP phosphodiesterase. Key validation methods:

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

- HPLC : Use a C18 column with mobile phase (ACN:0.1% TFA in HO, 70:30), UV detection at 254 nm .

- LC-MS/MS : Employ ESI+ mode with transitions m/z 341.8 → 184.1 (quantifier) and 341.8 → 152.0 (qualifier) for high sensitivity in cell lysates .

Advanced Research Questions

Q. How can structural modifications of the aminopentyl chain influence CaM antagonism and selectivity?

- Chain Length : Extending the alkyl chain (e.g., N-(6-aminohexyl) analogs) increases hydrophobicity and CaM binding affinity but may reduce solubility .

- Substitutions : Introducing hydroxyl or methyl groups alters steric hindrance, impacting selectivity over related targets (e.g., CaMKII). Synthesize derivatives via reductive amination or solid-phase peptide chemistry .

Q. What strategies resolve contradictions in activity data across cell-based vs. enzyme-level assays?

Discrepancies often arise from off-target effects or differential cell permeability. Mitigation approaches:

Q. How does the compound’s efficacy vary between in vitro and in vivo models, and what are the translational challenges?

- In Vivo Limitations : Poor bioavailability due to rapid hepatic metabolism (sulfonamide cleavage observed in rodent studies). Use pro-drug formulations (e.g., acetylated amine) to enhance stability .

- Toxicity : Monitor renal clearance and off-target kinase inhibition (e.g., JNK, EGFR) at high doses using phosphoproteomics .

Q. What computational methods predict binding modes to calmodulin and guide rational design?

Q. How can researchers optimize selectivity over other sulfonamide-based CaM antagonists (e.g., W-7, trifluoperazine)?

Q. What role does this compound play in fluorescent labeling techniques for studying CaM localization?

Though not inherently fluorescent, its structural analog dansylcadaverine (N-(5-aminopentyl)-5-dimethylamino-1-naphthalenesulfonamide) is widely used for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.